

"Octan-2-one-d5" CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octan-2-one-d5

Cat. No.: B12365059

[Get Quote](#)

Technical Guide: Octan-2-one-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on **Octan-2-one-d5**, a deuterated stable isotope of octan-2-one. This document is intended for professionals in research and development who require precise data for analytical applications, particularly in mass spectrometry-based quantification.

Core Chemical Data

The integration of stable isotopes into molecules is a critical technique in analytical chemistry, offering a robust method for quantification and tracer studies. **Octan-2-one-d5**, specifically 2-Octanone-1,1,1,3,3-d5, is a valuable internal standard for the analysis of its non-deuterated counterpart and other related ketones.

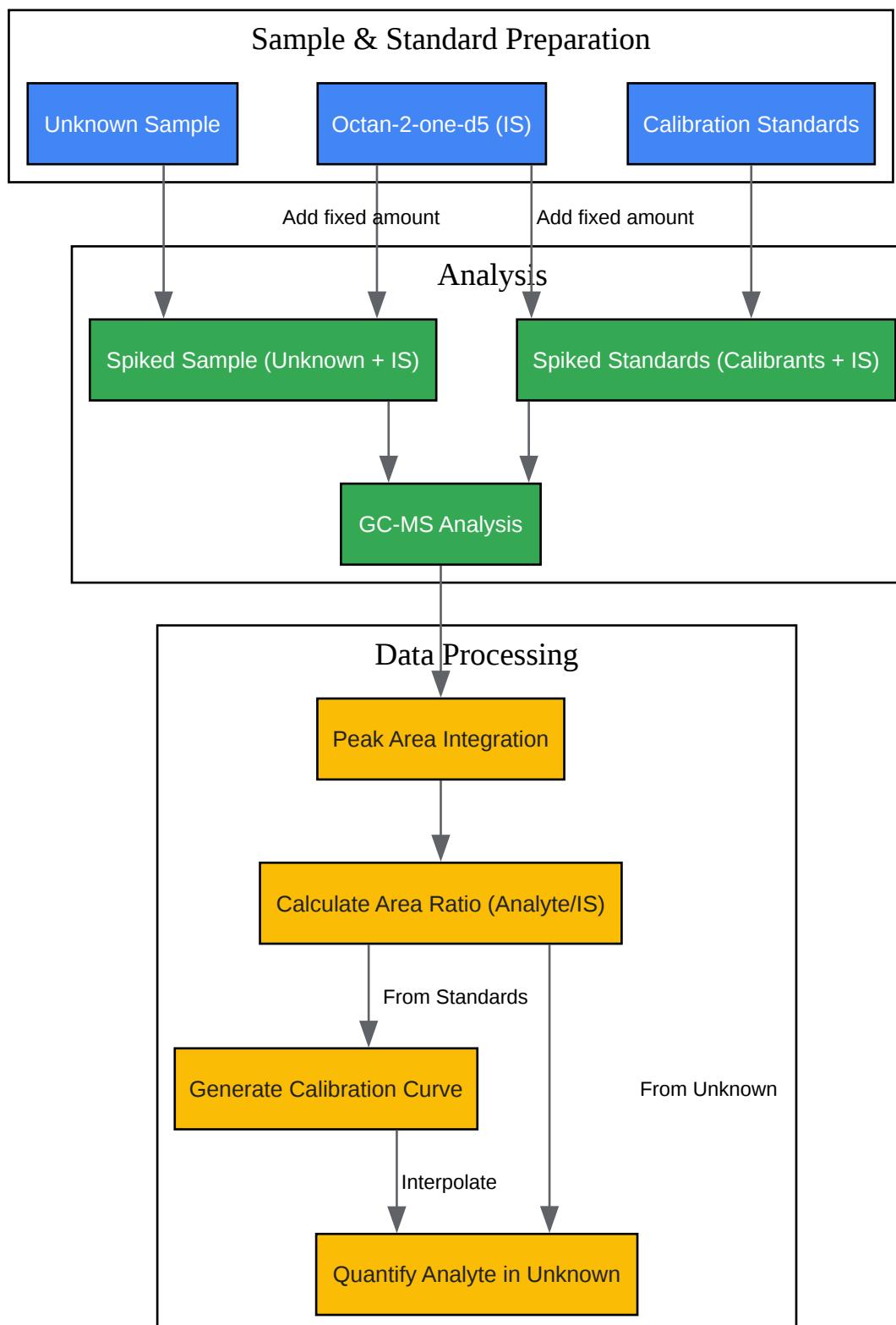
For clarity and ease of comparison, the fundamental quantitative data for **Octan-2-one-d5** is summarized in the table below.

Parameter	Value	Reference
Chemical Name	2-Octanone-1,1,1,3,3-d5	[1]
Synonyms	Octan-2-one-d5, n-Hexyl methyl ketone-d5	[1] [2]
CAS Number	17827-52-0	[1] [2]
Molecular Weight	133.24 g/mol	
Isotopic Enrichment	≥98 atom % D	
Chemical Purity	≥98%	

Experimental Protocols

The primary application of **Octan-2-one-d5** is as an internal standard in quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). Below is a generalized experimental protocol for its use.

Objective: To quantify the concentration of non-deuterated octan-2-one in a sample matrix using GC-MS and **Octan-2-one-d5** as an internal standard.


Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of non-deuterated octan-2-one at a known high concentration in a suitable solvent (e.g., methanol, acetonitrile).
 - Prepare a stock solution of **Octan-2-one-d5** at a known high concentration in the same solvent.
 - Create a series of calibration standards by spiking a blank matrix with varying concentrations of the non-deuterated octan-2-one stock solution.
 - To each calibration standard and the unknown sample, add a fixed concentration of the **Octan-2-one-d5** internal standard stock solution.

- Sample Preparation:
 - Extract the analyte and internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
 - Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
- GC-MS Analysis:
 - Inject a small volume of the prepared sample onto a GC column suitable for the separation of volatile ketones.
 - Use a temperature gradient to elute the compounds.
 - The mass spectrometer should be operated in selected ion monitoring (SIM) mode.
 - Monitor specific ions for both the non-deuterated octan-2-one and **Octan-2-one-d5**. The mass difference of 5 Da allows for their distinct detection.
- Data Analysis:
 - Integrate the peak areas for the selected ions of both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the non-deuterated octan-2-one in the calibration standards.
 - Determine the concentration of octan-2-one in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative mass spectrometry experiment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn isotopes.com [cdn isotopes.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. ["Octan-2-one-d5" CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365059#octan-2-one-d5-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com